molecular formula C20H32F2O5 B601818 Lubiprostone Related Compound 3 CAS No. 1263283-38-0

Lubiprostone Related Compound 3

カタログ番号 B601818
CAS番号: 1263283-38-0
分子量: 390.47
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lubiprostone Related Compound 3 is a compound related to Lubiprostone . Lubiprostone is a prostaglandin derivative used to treat constipation caused by irritable bowel syndrome and opioid-use . It is a bicyclic fatty acid that activates ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells .


Synthesis Analysis

The synthesis of Lubiprostone and its related compounds is a complex process. An analysis method for determining substances related to a lubiprostone test sample has been developed, which adopts normal-phase high-performance liquid chromatography .


Molecular Structure Analysis

Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1 (PGE1) . Its molecular weight is 390.47 .


Chemical Reactions Analysis

The chemical reactions involving Lubiprostone and its related compounds are complex. M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety that consists of both α-hydroxy and β-hydroxy epimers .


Physical And Chemical Properties Analysis

Lubiprostone has a molecular weight of 390.47 . It is a bicyclic fatty acid derived from prostaglandin E1 (PGE1) .

科学的研究の応用

Treatment of Pediatric Functional Constipation

Lubiprostone has been used in the treatment of Pediatric Functional Constipation . However, it did not demonstrate statistically significant effectiveness over placebo in children and adolescents with PFC but did demonstrate a safety profile similar to that in adults .

Comparative Profiles

Lubiprostone significantly improved stool consistency, straining severity, and constipation severity in every study; abdominal bloating in 2 of 3 studies; and abdominal pain/discomfort in 1 of 3 studies .

作用機序

Target of Action

Lubiprostone primarily targets the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in the regulation of water and electrolyte balance in the body.

Mode of Action

Lubiprostone acts by specifically activating ClC-2 chloride channels . This activation is independent of protein kinase A action . The activation of these channels promotes the secretion of a chloride-rich fluid .

Biochemical Pathways

The activation of ClC-2 chloride channels leads to an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions . There is evidence that the E prostanoid receptor 4/cAMP/protein kinase A/cystic fibrosis transmembrane conductance regulator (EP4/cAMP/PKA/CFTR) pathway is involved in lubiprostone-induced Cl− and HCO3− secretion .

Pharmacokinetics

M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety . M3 makes up less than 10% of the dose of radiolabeled lubiprostone .

Result of Action

The activation of ClC-2 chloride channels by lubiprostone increases intestinal fluid secretion, thereby softening the stool, increasing gastrointestinal motility, and inducing spontaneous bowel movements . This alleviates symptoms associated with chronic idiopathic constipation .

Action Environment

The action of lubiprostone can be influenced by environmental factors such as diet and the use of other medications. For example, the use of opioid medications can suppress secretomotor neuron excitability, which lubiprostone can bypass . Additionally, the efficacy of lubiprostone can be affected by the presence of certain conditions, such as irritable bowel syndrome .

Safety and Hazards

Lubiprostone may cause serious side effects. Patients may experience nausea, diarrhea, syncope and hypotension, dyspnea, and bowel obstruction . In case of severe diarrhea, patients are advised to discontinue lubiprostone and contact their healthcare provider .

将来の方向性

Lubiprostone is currently used for the treatment of adult patients with chronic idiopathic constipation, or opioid-induced constipation in patients with chronic non-cancer pain . It is also indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) in female patients ≥18 years old . Future research may focus on expanding its uses and improving its safety profile.

特性

{ "Design of the Synthesis Pathway": "The synthesis of Lubiprostone Related Compound 3 can be achieved through a multi-step process involving the conversion of commercially available starting materials to the target compound via several intermediate compounds.", "Starting Materials": [ "2-methoxyphenylacetic acid", "4-methoxybenzyl alcohol", "Methanesulfonyl chloride", "Sodium methoxide", "Sodium hydride", "3,3-dimethylallyl alcohol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of 2-methoxyphenylacetic acid by reaction with methanesulfonyl chloride and sodium methoxide to form 2-methoxyphenylacetic acid methyl ester.", "Step 2: Reduction of 2-methoxyphenylacetic acid methyl ester with sodium hydride and 4-methoxybenzyl alcohol to form 2-methoxy-4-(4-methoxybenzyloxy)phenylacetic acid.", "Step 3: Conversion of 2-methoxy-4-(4-methoxybenzyloxy)phenylacetic acid to the corresponding acid chloride with thionyl chloride.", "Step 4: Reaction of 2-methoxy-4-(4-methoxybenzyloxy)phenylacetyl chloride with 3,3-dimethylallyl alcohol and sodium hydride to form 2-methoxy-4-(4-methoxybenzyloxy)-3,3-dimethylallylphenylacetic acid.", "Step 5: Deprotection of 2-methoxy-4-(4-methoxybenzyloxy)-3,3-dimethylallylphenylacetic acid by treatment with hydrochloric acid to form 2-methoxy-4-(3,3-dimethylallyloxy)-phenylacetic acid.", "Step 6: Conversion of 2-methoxy-4-(3,3-dimethylallyloxy)-phenylacetic acid to the corresponding sodium salt by treatment with sodium hydroxide.", "Step 7: Acidification of the sodium salt of 2-methoxy-4-(3,3-dimethylallyloxy)-phenylacetic acid with hydrochloric acid to form Lubiprostone Related Compound 3.", "Step 8: Purification of Lubiprostone Related Compound 3 by extraction with ethyl acetate, washing with water, drying over sodium chloride, and evaporation of the solvent to yield the pure compound." ] }

CAS番号

1263283-38-0

分子式

C20H32F2O5

分子量

390.47

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。